A Technical Guide to 1-(4-Iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(4-Iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6): Properties, Synthesis, and Applications in Drug Discovery
Abstract: 1-(4-Iodobenzoyl)-4-methylpiperazine is a specialized chemical intermediate of significant interest to the pharmaceutical and organic synthesis sectors. Its structure uniquely combines the pharmacologically relevant N-methylpiperazine moiety with a 4-iodobenzoyl group, which serves as a highly versatile synthetic handle. This guide provides an in-depth analysis of its chemical properties, a representative synthesis protocol, and a detailed exploration of its applications, particularly as a scaffold for creating diverse molecular libraries through modern cross-coupling chemistries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction: The Strategic Value of Functionalized Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs targeting a wide range of biological systems.[1][2][3] Its two nitrogen atoms provide key hydrogen bonding capabilities and allow for structural diversification, which can significantly modulate a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.[3] 1-(4-Iodobenzoyl)-4-methylpiperazine emerges as a particularly valuable building block by incorporating two key features:
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The N-Methylpiperazine Moiety: This group is a common feature in centrally active agents and other therapeutics, often enhancing aqueous solubility and bioavailability.[2]
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The 4-Iodoaryl Group: The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions.[4] This makes the iodine atom a powerful and versatile point for synthetic elaboration, enabling the construction of complex molecular architectures.[5][6]
This guide will dissect the technical attributes of this compound, positioning it as a strategic intermediate for advanced chemical synthesis.
Physicochemical and Spectroscopic Properties
While comprehensive, experimentally determined data for 1-(4-Iodobenzoyl)-4-methylpiperazine is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from chemical suppliers.
Table 1: Core Properties of 1-(4-Iodobenzoyl)-4-methylpiperazine
| Property | Value | Source(s) |
| CAS Number | 102294-90-6 | [7] |
| Molecular Formula | C₁₂H₁₅IN₂O | [7] |
| Molecular Weight | 330.16 g/mol | [7] |
| IUPAC Name | (4-Iodophenyl)(4-methylpiperazin-1-yl)methanone | N/A |
| SMILES | CN1CCN(C(C2=CC=C(I)C=C2)=O)CC1 | [7] |
| Appearance | Expected to be a solid at room temperature. | |
| Purity | Commercially available at ≥98% purity. |
Anticipated Spectroscopic Profile
The structural features of the molecule allow for clear predictions of its spectral characteristics, which are crucial for reaction monitoring and quality control.
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¹H NMR: The spectrum is expected to show distinct signals: two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the para-substituted benzene ring, a singlet around 2.3 ppm for the N-methyl group, and a series of multiplets between 2.4 and 3.8 ppm representing the eight protons of the piperazine ring. The integration of these signals would confirm the proton count for each part of the molecule.
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¹³C NMR: Key signals would include the carbonyl carbon (C=O) around 168-172 ppm, several signals in the aromatic region (120-140 ppm), the N-methyl carbon around 46 ppm, and signals for the piperazine ring carbons typically between 40 and 55 ppm.
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Infrared (IR) Spectroscopy: A strong absorption band between 1630-1650 cm⁻¹ would be indicative of the tertiary amide carbonyl (C=O) stretch, which is a defining feature of the molecule.[8] Additional peaks would correspond to aromatic C-H and aliphatic C-H stretching.
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Mass Spectrometry (MS): The ESI-MS spectrum in positive mode would show a prominent peak for the molecular ion [M+H]⁺ at approximately m/z 331.03.[9]
Synthesis and Purification
The most direct and industrially scalable synthesis of 1-(4-Iodobenzoyl)-4-methylpiperazine is the acylation of 1-methylpiperazine with 4-iodobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Synthetic Workflow
The overall process involves the reaction of a nucleophile (1-methylpiperazine) with an electrophile (4-iodobenzoyl chloride), followed by workup and purification.
Caption: Synthetic workflow for 1-(4-Iodobenzoyl)-4-methylpiperazine.
Representative Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful control of stoichiometry, temperature, and purification.
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-methylpiperazine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).
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Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards product formation and prevents the protonation of the starting amine.[8]
-
-
Reaction Execution: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-iodobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Causality: The reaction is exothermic; initial cooling and slow addition are necessary to control the reaction rate and prevent potential side reactions. A slight excess of the acyl chloride ensures full conversion of the more valuable amine.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1-methylpiperazine spot is consumed.
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Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The NaHCO₃ wash neutralizes any remaining acid and removes the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC analysis.
Applications in Research and Drug Development
The true value of 1-(4-Iodobenzoyl)-4-methylpiperazine lies in its capacity as a versatile intermediate for building complex molecules.
A Key Intermediate for Library Synthesis via Cross-Coupling
The aryl-iodide bond is exceptionally labile and serves as the preferred electrophile in numerous palladium-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core structure.[4][5] Researchers can use this building block to couple a wide array of fragments to the 4-position of the benzoyl ring.
Key Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing new aryl or heteroaryl groups.[6]
-
Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes, a common structure in biologically active compounds.[6]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating complex diarylamine structures.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[6]
Caption: Diversification potential via cross-coupling reactions.
Pharmacological Relevance
While this specific molecule is primarily a building block, derivatives containing the benzoyl-piperazine scaffold have shown significant biological activity, including potential as anticancer agents.[8][10] By using 1-(4-Iodobenzoyl)-4-methylpiperazine as a starting point, drug discovery programs can rapidly generate and test novel analogues for various therapeutic targets, including kinases, GPCRs, and ion channels, where the piperazine motif is known to interact.[2][11]
Safety, Handling, and Storage
As a laboratory chemical, 1-(4-Iodobenzoyl)-4-methylpiperazine requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from structurally related piperazine derivatives provide a strong basis for safety protocols.[12][13][14]
Table 2: Safety and Handling Recommendations
| Aspect | Recommendation | Rationale and Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | To prevent skin and eye irritation, which is a common hazard for amine-containing compounds.[15][16] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation, which may cause respiratory tract irritation.[15] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | Standard procedure for chemical eye contact.[13] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. | To remove the chemical and prevent potential skin irritation or sensitization.[14] |
| Storage | Store in a cool, dry place in a tightly sealed container. | To prevent degradation from moisture and atmospheric contaminants.[13] |
Conclusion
1-(4-Iodobenzoyl)-4-methylpiperazine is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry. Its structure is optimized for synthetic versatility, providing a reliable scaffold with a highly reactive site for diversification. For researchers and drug development professionals, this compound represents an efficient starting point for the synthesis of novel, complex, and potentially bioactive molecules, accelerating the path from chemical library generation to lead candidate identification.
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